7-Oxo Bexarotene-d6 7-Oxo Bexarotene-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201958
InChI:
SMILES:
Molecular Formula: C₂₄H₂₀D₆O₃
Molecular Weight: 368.5

7-Oxo Bexarotene-d6

CAS No.:

Cat. No.: VC0201958

Molecular Formula: C₂₄H₂₀D₆O₃

Molecular Weight: 368.5

* For research use only. Not for human or veterinary use.

7-Oxo Bexarotene-d6 -

Specification

Molecular Formula C₂₄H₂₀D₆O₃
Molecular Weight 368.5

Introduction

Chemical Characteristics and Structure

7-Oxo Bexarotene-d6 is a deuterium-labeled version of 7-oxo bexarotene, a major metabolite of bexarotene. Bexarotene itself is a synthetic retinoid medication primarily used in treating cutaneous T-cell lymphoma (CTCL). The deuterated compound features six deuterium atoms strategically incorporated into its structure, which provides distinct advantages for analytical studies while maintaining the pharmacological properties of the parent compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 7-Oxo Bexarotene-d6

PropertyValue
Molecular FormulaC₂₄H₂₀D₆O₃
Molecular Weight368.5 g/mol
IUPAC Name4-[1-[3,5,5-trimethyl-7-oxo-8,8-bis(trideuteriomethyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid
Standard InChIInChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)/i5D3,6D3
Standard InChIKeyXLMHAABXFLIUNQ-SCPKHUGHSA-N
CAS Number368451-15-4 (for parent compound)

The compound's structure maintains the core pharmacophore of bexarotene with the critical addition of six deuterium atoms at the methyl groups in the 8-position (bis-trideuteriomethyl) and an oxo (ketone) group at the 7-position of the tetrahydronaphthalene ring.

Synthesis and Preparation

The synthesis of 7-Oxo Bexarotene-d6 involves specialized techniques that ensure precise incorporation of deuterium atoms while maintaining the structural integrity of the pharmacologically active regions.

Synthetic Methodology

The synthesis typically involves deuteration of the bexarotene molecule through chemical reactions that selectively replace hydrogen atoms with deuterium. This process requires careful control to ensure correct placement and number of deuterium atoms. The synthesis generally involves multiple steps:

  • Initial preparation of bexarotene or an appropriate precursor

  • Selective deuteration of targeted methyl groups

  • Oxidation at the 7-position to introduce the oxo functionality

  • Purification to obtain the final compound

Common reagents in this synthesis include potassium permanganate for oxidation reactions and sodium borohydride derivatives for reduction steps. Throughout the synthesis, the process is monitored using chromatographic techniques such as high-pressure liquid chromatography (HPLC) or gas chromatography (GC) to ensure purity and yield.

Purification Techniques

After synthesis, the compound undergoes rigorous purification steps typically involving:

  • Column chromatography on silica gel

  • Recrystallization procedures

  • Additional chromatographic separations as needed

One documented purification approach includes "dry-loading on to silica gel and purified by column chromatography on silica gel" using automated systems .

Mechanism of Action

7-Oxo Bexarotene-d6 demonstrates the same biological activity profile as non-deuterated 7-oxo bexarotene, with the deuterium labeling primarily serving analytical rather than pharmacological purposes.

Receptor Interactions

Like its parent compound bexarotene, 7-Oxo Bexarotene-d6 selectively binds to retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These nuclear receptors form heterodimers with various receptor partners including:

  • Retinoic acid receptors (RARs)

  • Vitamin D receptor

  • Thyroid receptor

  • Peroxisome proliferator activator receptors (PPARs)

This RXR binding activity regulates gene expression involved in critical cellular processes, including differentiation, proliferation, and apoptosis . The activated RXR complexes function as transcription factors that modulate the expression of genes controlling these cellular functions.

Comparative Activity

While the deuterated version maintains identical receptor binding characteristics to non-deuterated 7-oxo bexarotene, the deuterium labeling provides distinct advantages for analytical detection without altering the compound's biological activity profile.

Applications in Research

7-Oxo Bexarotene-d6 plays a crucial role in pharmaceutical research, particularly in metabolic and pharmacokinetic investigations.

Metabolic Studies

The compound serves as an invaluable internal standard in mass spectrometry-based assays for quantifying bexarotene and its metabolites in biological samples. This application is critical because:

  • Deuterium labeling creates a distinguishable mass spectral signature

  • The compound behaves chemically identical to non-deuterated 7-oxo bexarotene

  • It allows precise discrimination between administered compounds and endogenous molecules

  • It enables accurate quantification of metabolites in complex biological matrices

Pharmacokinetic Investigations

7-Oxo Bexarotene-d6 facilitates detailed pharmacokinetic studies of bexarotene by:

  • Providing an internal reference standard for quantitative analysis

  • Enabling tracking of metabolic pathways with high precision

  • Enhancing the reliability of concentration measurements in biological fluids

  • Supporting the development of improved dosing regimens

Table 2: Research Applications of 7-Oxo Bexarotene-d6

ApplicationMethodologyAdvantage
Metabolite IdentificationLC-MS/MSEnhanced mass spectral distinction
Quantitative AnalysisStable isotope dilutionImproved accuracy and precision
Pharmacokinetic StudiesInternal standardizationCompensates for matrix effects
Metabolic Pathway MappingIsotope tracingClear differentiation from endogenous compounds

Cancer Research Applications

Research involving 7-Oxo Bexarotene-d6 contributes to broader investigations into retinoid compounds for cancer treatment. Studies suggest potential applications beyond cutaneous T-cell lymphoma, with investigations into various cancer cell lines of hematopoietic and squamous cell origin .

Metabolic Insights

Understanding the metabolic fate of bexarotene provides crucial context for the role of 7-Oxo Bexarotene-d6 in pharmaceutical research.

Bexarotene Metabolism

Bexarotene undergoes oxidative metabolism primarily through cytochrome P450 3A4 in the liver, forming several key metabolites :

  • 6-hydroxy-bexarotene

  • 7-hydroxy-bexarotene

  • 6-oxo-bexarotene

  • 7-oxo-bexarotene

These oxidative metabolites may undergo further metabolism, including glucuronidation . The 7-oxo metabolite represents a significant oxidation product formed during bexarotene metabolism, with monoamine oxidases potentially contributing to its formation in human liver microsomes .

Metabolite Activity

One study reported: "To determine if monoamine oxidases were responsible for the formation of 7, human liver microsomes were preincubated with the monoamine oxidase A and B..." , indicating specific enzymatic pathways involved in the formation of the 7-oxo metabolite.

Comparison with Related Compounds

7-Oxo Bexarotene-d6 belongs to a family of bexarotene-related compounds and metabolites. Understanding the relationships between these compounds provides valuable context for research applications.

Structural Relationships

Table 3: Comparison of 7-Oxo Bexarotene-d6 with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Function
7-Oxo Bexarotene-d6C₂₄H₂₀D₆O₃368.5Research tool, internal standard
7-Oxo BexaroteneC₂₄H₂₆O₃362.47Metabolite of bexarotene
BexaroteneC₂₄H₂₈O₂348.49Therapeutic agent for CTCL
6-Hydroxy BexaroteneC₂₄H₂₈O₃364.49Metabolite of bexarotene
7-Hydroxy BexaroteneC₂₄H₂₈O₃364.49Metabolite of bexarotene
6-Oxo BexaroteneC₂₄H₂₆O₃362.47Metabolite of bexarotene
Bexarotene-d4C₂₄H₂₄D₄O₂352.51Research tool, isotope-labeled standard

Analytical Methods for Detection

The detection and quantification of 7-Oxo Bexarotene-d6 and related compounds rely on sophisticated analytical techniques.

Mass Spectrometry Applications

Mass spectrometry represents the primary analytical tool for detecting and quantifying 7-Oxo Bexarotene-d6, with the following typical parameters observed:

  • LC-MS detection shows distinctive retention time profiles

  • The protonated molecule typically appears with characteristic mass-to-charge ratios

  • Fragment ions at specific m/z values help confirm structural features

  • The deuterium labeling creates a distinctive isotopic pattern

In one reported analysis, a related compound showed "the protonated molecule was measured as m/z 321.1247, which corresponded to an elemental composition of C19H17N2O3" , demonstrating the precision of mass spectrometric analysis in metabolite identification.

Chromatographic Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) provides the gold standard for separation and identification of 7-Oxo Bexarotene-d6. Typical chromatographic conditions include:

  • Reversed-phase chromatography with C18 columns

  • Mobile phases containing mixtures of water and organic solvents

  • Gradient elution for optimal separation of metabolites

  • UV detection to complement mass spectrometric analysis

Future Research Directions

The continued development and application of 7-Oxo Bexarotene-d6 offer several promising avenues for future research.

Advanced Metabolic Profiling

Future research may leverage 7-Oxo Bexarotene-d6 for more sophisticated metabolic profiling of bexarotene in various patient populations, potentially leading to:

  • Personalized dosing strategies based on metabolic profiles

  • Improved therapeutic outcomes through optimized treatment regimens

  • Better understanding of interindividual variability in bexarotene metabolism

Expanded Analytical Applications

The principles applied in developing 7-Oxo Bexarotene-d6 could extend to other compounds in pharmaceutical research:

  • Development of additional deuterated standards for other retinoid compounds

  • Implementation in studies of drug-drug interactions involving bexarotene

  • Application in automated high-throughput drug metabolism studies

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